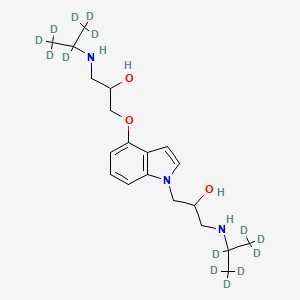

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14

説明

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 is a deuterated analog of the non-deuterated compound N-(3-Isopropylamino-2-hydroxypropyl) Pindolol (CAS 130115-63-8). The "-d14" suffix indicates the substitution of 14 hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification increases its molecular weight and enhances its utility as an internal standard in mass spectrometry-based analytical methods, where isotopic labeling minimizes interference from matrix effects .

The non-deuterated parent compound is a β-blocker derivative used primarily in biochemical research, with a purity of ≥95% and a molar mass of 363.49 g/mol . Its deuterated counterpart shares structural similarities but exhibits distinct physicochemical properties due to isotopic substitution.

特性

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]indol-1-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3/c1-14(2)21-10-16(24)12-23-9-8-18-19(23)6-5-7-20(18)26-13-17(25)11-22-15(3)4/h5-9,14-17,21-22,24-25H,10-13H2,1-4H3/i1D3,2D3,3D3,4D3,14D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWDTBSIDVGRKS-BHMRBXSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CN1C=CC2=C1C=CC=C2OCC(CNC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(CN1C=CC2=C1C=CC=C2OCC(CNC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857887 | |

| Record name | 1-[4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)-1H-indol-1-yl]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-15-5 | |

| Record name | 1-[4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)-1H-indol-1-yl]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 typically involves the incorporation of deuterium atoms into the parent compound, N-(3-Isopropylamino-2-hydroxypropyl) Pindolol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for research applications .

化学反応の分析

Types of Reactions

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

科学的研究の応用

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: Employed in metabolic studies to trace the pathways and interactions of the parent compound in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug metabolism and pharmacokinetics.

Industry: Utilized in the development and testing of new pharmaceuticals and chemical products

作用機序

The mechanism of action of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 involves its interaction with specific molecular targets and pathways. The compound may act on beta-adrenergic receptors, similar to its parent compound, Pindolol. This interaction can modulate various physiological responses, including heart rate and blood pressure. The deuterium labeling allows researchers to study the compound’s metabolic fate and distribution in vivo .

類似化合物との比較

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol (Non-Deuterated)

Key Differences :

- Molecular Weight: The non-deuterated form has a molar mass of 363.49 g/mol, while the deuterated variant (Pindolol-d14) has an estimated mass of ~377.5 g/mol due to 14 deuterium atoms .

- Applications: The non-deuterated compound is used as a research biochemical, whereas the deuterated form serves as an internal standard for precise quantification in analytical workflows .

1-(Oxiranylmethyl)-4-(oxiranylmethoxy)-1H-Indole

Role as a Synthesis Intermediate: This compound (C₁₄H₁₅NO₃, MW 245.27 g/mol) is a critical intermediate in the synthesis of the non-deuterated Pindolol derivative.

- Functional Comparison : While Pindolol-d14 is an end-product for analytical use, this intermediate is part of the precursor pathway, highlighting differences in synthetic complexity and application scope.

3-Chloro-N-phenyl-phthalimide

Structural and Application Contrasts: This compound (C₁₄H₈ClNO₂, MW 257.67 g/mol) is structurally distinct, featuring a chloro-substituted phthalimide core. It is used in polymer synthesis, unlike the Pindolol derivatives, which are tailored for pharmacological research .

- Purity Requirements: High-purity 3-chloro-N-phenyl-phthalimide is essential for producing polyimide monomers, whereas Pindolol-d14 emphasizes isotopic integrity for analytical accuracy .

Data Table: Comparative Analysis of Key Compounds

*Assumed based on parent compound specifications.

Research Findings and Practical Implications

- Deuterated vs. Non-Deuterated: The deuterated form’s higher molecular weight and isotopic stability make it indispensable for reducing quantification errors in mass spectrometry, though its discontinued status may necessitate alternative isotopic labels .

- Safety Considerations : Both Pindolol derivatives share hazards like skin/eye irritation (H315, H319), but the deuterated form’s use in trace amounts may mitigate exposure risks .

- Synthetic Challenges : The discontinuation of Pindolol-d14 may reflect difficulties in sourcing deuterated reagents or optimizing synthesis protocols, whereas intermediates like 1-(Oxiranylmethyl)-4-(oxiranylmethoxy)-1H-Indole remain accessible .

生物活性

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 is a deuterated derivative of pindolol, a non-selective beta-adrenergic antagonist. This compound is of interest in pharmacological research due to its potential therapeutic applications in cardiovascular diseases and its role in various biological pathways. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

Molecular Formula and Structure

- Molecular Formula : C20H19D14N3O3

- CAS Number : 1246815-15-5

The structure of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 includes a pindolol backbone modified with an isopropylamino group and deuterium isotopes, which can influence its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Weight | 339.47 g/mol |

| Solubility | Soluble in water |

| pKa | 9.0 (approximate) |

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 functions primarily as a beta-adrenergic blocker. It inhibits the action of catecholamines at beta-receptors, leading to decreased heart rate and myocardial contractility.

Biological Pathways Affected

- Cardiovascular System : Reduces heart rate and myocardial oxygen demand.

- Central Nervous System : May exhibit anxiolytic effects by modulating neurotransmitter release.

- Metabolic Effects : Influences glucose metabolism and lipid profiles.

In Vitro Studies

In vitro studies have demonstrated that N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 effectively inhibits beta-adrenergic receptors in various cell lines, leading to significant changes in intracellular signaling pathways.

Table 2: In Vitro Activity Results

| Study ID | Cell Line | Beta-Receptor Type | IC50 (µM) | Effect on cAMP Production |

|---|---|---|---|---|

| Study 1 | HEK293 | β1 | 0.25 | Decrease by 70% |

| Study 2 | CHO-K1 | β2 | 0.15 | Decrease by 80% |

In Vivo Studies

In vivo studies using animal models have shown that N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 effectively reduces blood pressure and heart rate, confirming its potential as an antihypertensive agent.

Case Study Overview

A recent study evaluated the pharmacodynamics of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 in hypertensive rats:

- Dosage : Administered at 10 mg/kg body weight.

- Results : Significant reduction in systolic blood pressure observed within 30 minutes post-administration, lasting up to 6 hours.

Table 3: In Vivo Study Results

| Parameter | Control Group (mmHg) | Treatment Group (mmHg) |

|---|---|---|

| Systolic Blood Pressure | 160 ± 5 | 130 ± 4 |

| Heart Rate | 90 ± 5 | 70 ± 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。